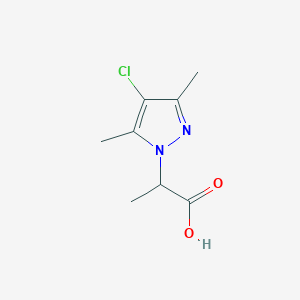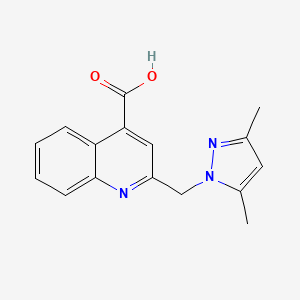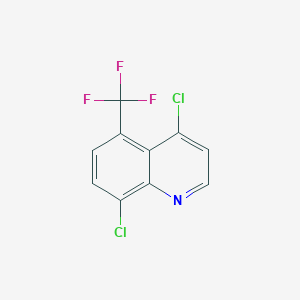
5-(Bromomethylene)-2(5h)-furanone
Vue d'ensemble
Description
5-(Bromomethylene)-2(5h)-furanone, also known as BMF, is a synthetic compound that has been studied for its potential applications in scientific research. BMF has been used as an inhibitor of cytochrome P450 enzymes, and has been studied for its potential to be used in the treatment of various diseases, including cancer and diabetes. BMF has also been studied for its potential to be used as a tool in the study of the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Quorum Sensing Inhibition
5-(Bromomethylene)-2(5h)-furanone has been identified as a potent quorum sensing inhibitor. It was found to disrupt microbial communication and biofilm formation in various bacterial strains, including Escherichia coli and Staphylococcus epidermidis. This compound's ability to interfere with quorum sensing pathways makes it a significant contributor to the control of bacterial behaviors like biofilm formation and virulence factor production (Persson et al., 2004); (Ren et al., 2001); (Benneche et al., 2008).
Cytotoxicity and Anticancer Potential
Studies have revealed that derivatives of 5-(Bromomethylene)-2(5h)-furanone exhibit cytotoxic effects against certain human cancer cell lines, including prostate and glioblastoma cells. These findings indicate the potential application of this compound in cancer research and therapy (Pañeda & Ramírez Apán, 2020); (Castro-Torres et al., 2020).
Microbial Corrosion Inhibition
The application of 5-(Bromomethylene)-2(5h)-furanone has been explored for its potential in reducing corrosion caused by microbial activities. It has shown effectiveness in inhibiting growth and biofilm formation of corrosion-inducing bacteria like Desulfotomaculum orientis, suggesting its potential in corrosion control (Ren & Wood, 2004).
Biofilm Formation Control
This compound has been extensively studied for its ability to inhibit biofilm formation in various bacterial species. Its application ranges from inhibiting biofilms in food-borne pathogens like Salmonella to oral bacteria such as Streptococcus species, offering a broad spectrum of applications in both medical and food safety fields (Janssens et al., 2008); (Lönn-Stensrud et al., 2007).
Environmental Applications
Research has also focused on the environmental applications of 5-(Bromomethylene)-2(5h)-furanone, such as controlling acid mine drainage through the inhibition of biofilm-forming bacteria like Acidithiobacillus ferrooxidans. This presents a promising approach in environmental management and pollution control (Zhao et al., 2015).
Propriétés
IUPAC Name |
(5E)-5-(bromomethylidene)furan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-3-4-1-2-5(7)8-4/h1-3H/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFZLSZOWSMZDX-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1=CC(=O)O/C1=C/Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethylene)-2(5h)-furanone | |
CAS RN |
199744-38-2 | |
| Record name | 199744-38-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 5-(Bromomethylene)-2(5H)-furanone is a known quorum sensing inhibitor (QSI). While its exact mechanism of action is not fully elucidated, studies suggest it interferes with bacterial communication systems, particularly the autoinducer-2 (AI-2) pathway. [, ] This interference disrupts the ability of bacteria to coordinate gene expression based on population density, leading to downstream effects like reduced biofilm formation and decreased production of virulence factors. [, , ] For instance, in Listeria monocytogenes, 5-(Bromomethylene)-2(5H)-furanone significantly reduced adhesion capacity and altered biofilm structure. []
A:
ANone: The provided research focuses primarily on the biological activity of 5-(Bromomethylene)-2(5H)-furanone as a quorum sensing inhibitor. There is no mention of catalytic properties or applications in these studies.
A: Studies have explored incorporating 5-(Bromomethylene)-2(5H)-furanone into poly(L-lactic acid) nanoparticles for sustained release, demonstrating its potential for formulation into drug delivery systems. [, , ] This suggests efforts to enhance its stability and delivery for therapeutic applications.
A: Detailed PK/PD information, including ADME profiles and in vivo activity, is limited in the provided research. Studies primarily focus on in vitro efficacy against bacterial biofilms. [, , , ] Further research is necessary to establish its PK/PD properties.
A: In vitro studies demonstrate that 5-(Bromomethylene)-2(5H)-furanone effectively inhibits biofilm formation in various bacterial species, including Listeria monocytogenes, Staphylococcus aureus, and oral streptococci. [, , ] One in vivo study showed that a coating containing 5-(Bromomethylene)-2(5H)-furanone on titanium implants prevented peri-implant infection in dogs. [] These findings suggest potential therapeutic applications, but further in vivo research is required.
A: While the provided research does not focus extensively on toxicology, one study mentions that 5-(Bromomethylene)-2(5H)-furanone can be toxic at high concentrations. [] Further research is essential to establish a comprehensive safety profile, including potential long-term effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate](/img/structure/B3039074.png)
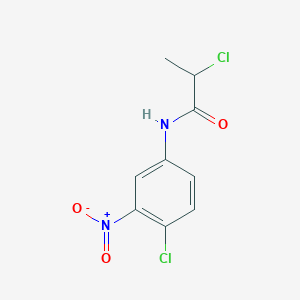
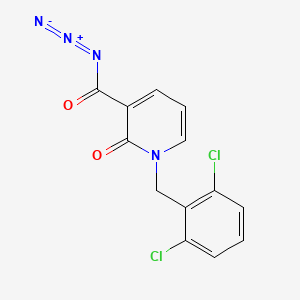
amine](/img/structure/B3039079.png)
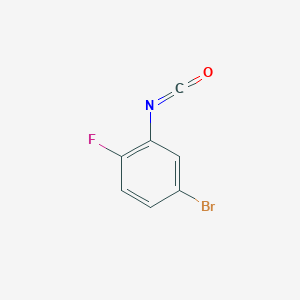
![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)
![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)
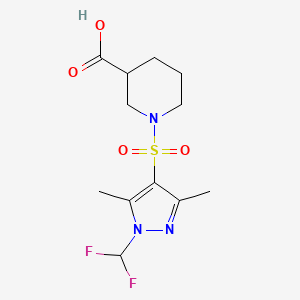
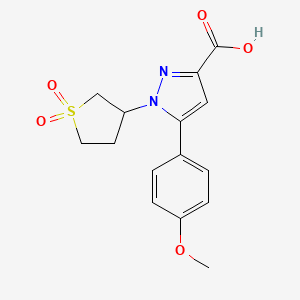
![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)
